N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethoxy)benzamide
Description
N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethoxy)benzamide is a benzamide derivative featuring a cyclopenta[c]pyrazole core substituted with a methyl group at position 2. The benzamide moiety is functionalized with a trifluoromethoxy (-OCF₃) group at the ortho position of the aromatic ring. The compound’s molecular formula is C₁₈H₁₇F₃N₃O₂, with a molecular weight of 376.34 g/mol. The trifluoromethoxy group is known for its electron-withdrawing properties, which may enhance metabolic stability and influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-22-13(10-6-4-7-12(10)21-22)9-20-15(23)11-5-2-3-8-14(11)24-16(17,18)19/h2-3,5,8H,4,6-7,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNIQKWJMWCEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3=CC=CC=C3OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the cyclopenta[c]pyrazole ring through a series of cyclization reactions. This intermediate is then coupled with a benzamide derivative that contains the trifluoromethoxy group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the antimicrobial , antioxidant , and anti-inflammatory properties of this compound. The presence of the trifluoromethoxy group enhances its biological activity by increasing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activity.
Case Study: Antimicrobial Efficacy
- A study demonstrated that derivatives of cyclopentapyrazole showed inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative used .
Antioxidant Activity
The antioxidant potential of N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethoxy)benzamide has been evaluated using various assays such as DPPH radical scavenging. Compounds in this class have demonstrated considerable free radical scavenging ability, suggesting potential applications in preventing oxidative stress-related diseases .
Applications in Medicinal Chemistry
The unique structural features of this compound make it a candidate for drug development. Its ability to interact with biological macromolecules positions it as a potential lead compound in the search for new therapeutic agents.
Drug Development
The incorporation of the cyclopentapyrazole framework has been linked to various pharmacological activities, including anticancer and anti-inflammatory effects. Research has shown that modifications to this structure can enhance potency and selectivity towards specific biological targets .
Table 2: Potential Therapeutic Applications
| Application | Description |
|---|---|
| Antimicrobial | Effective against bacterial and fungal infections |
| Antioxidant | Scavenges free radicals; potential for neuroprotection |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Mechanism of Action
The mechanism of action of N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Pyrazole Substitution Patterns: The target compound’s 2-methyl group on the cyclopenta[c]pyrazole contrasts with the 2-phenyl group in the analog from . The compound incorporates a 3-(trifluoromethyl)phenyl group on the pyrazole, which introduces both bulkiness and strong electron-withdrawing effects, likely altering solubility and target affinity.
Linker and Functional Groups :
- The target compound uses a methylenebenzamide linker, whereas the analog employs an acetamide linker. The benzamide group may enhance aromatic stacking interactions in biological targets.
- The trifluoromethoxy group (-OCF₃) in the target compound differs from the 4-fluorophenylsulfanyl (-S-C₆H₄F) group in . The trifluoromethoxy group’s higher electronegativity could improve metabolic stability compared to sulfur-containing groups, which are prone to oxidation .
Molecular Weight and Lipophilicity: The target compound (376.34 g/mol) is lighter than the analog (528.55 g/mol), primarily due to the latter’s bulky cyclohexenylethyl linker. Lower molecular weight may favor better bioavailability.
Hypothetical Implications of Structural Differences
- Metabolic Stability : The trifluoromethoxy group in the target compound is less metabolically labile than the sulfur-containing group in ’s analog, suggesting improved in vivo half-life.
- Target Binding : The methyl group on the pyrazole core may allow tighter binding to hydrophobic pockets compared to bulkier substituents (e.g., phenyl or trifluoromethylphenyl).
- Synthetic Accessibility: and note commercial availability of analogs , implying feasible synthesis routes for the target compound.
Biological Activity
N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-2-(trifluoromethoxy)benzamide is a complex compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.29 g/mol. The compound features a cyclopenta[c]pyrazole moiety linked to a trifluoromethoxy-substituted benzamide, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, leading to alterations in intracellular signaling cascades. This modulation can result in changes in cellular responses such as calcium ion influx and neurotransmitter release .
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can affect various physiological processes and contribute to its therapeutic potential.
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Here are some key findings:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine release in vitro | |
| Antimicrobial | Exhibits activity against Gram-positive bacteria |
Case Studies
- Anticancer Effects : In a study examining the effects on breast cancer cell lines, this compound was shown to induce significant apoptosis at concentrations above 10 µM. The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly decreased the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) from activated macrophages when treated with concentrations ranging from 1 to 50 µM. This suggests potential therapeutic applications in inflammatory diseases.
- Antimicrobial Activity : The compound displayed notable antimicrobial properties against Staphylococcus aureus and Escherichia coli in preliminary screening tests. Minimum inhibitory concentrations (MICs) were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
